1-(Diazidomethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diazidomethyl)-2-methylbenzene is an organic compound characterized by the presence of two azide groups attached to a benzene ring. This compound is of significant interest due to its potential applications in various fields, including materials science and organic synthesis. The azide functional groups make it a versatile intermediate for the synthesis of other complex molecules.
Vorbereitungsmethoden
The synthesis of 1-(Diazidomethyl)-2-methylbenzene typically involves the diazotization of 2-methylbenzylamine followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
1-(Diazidomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azide groups into amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of triazoles or other heterocyclic compounds. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diazidomethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are used in bioconjugation techniques for labeling and tracking biomolecules.
Industry: Utilized in the production of energetic materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Diazidomethyl)-2-methylbenzene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Diazidomethyl)-2-methylbenzene can be compared with other azide-containing compounds such as 1-(azidomethyl)-5H-tetrazole and 1-(azidoethyl)-5H-tetrazole. These compounds share similar reactivity due to the presence of azide groups but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its benzene ring, which imparts distinct chemical properties and reactivity patterns.
Conclusion
This compound is a compound of considerable interest in various scientific fields
Eigenschaften
CAS-Nummer |
143468-04-6 |
---|---|
Molekularformel |
C8H8N6 |
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
1-(diazidomethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N6/c1-6-4-2-3-5-7(6)8(11-13-9)12-14-10/h2-5,8H,1H3 |
InChI-Schlüssel |
LHUFYCWZAUIPSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.